Comprehensive Technical Guide: Chemical Properties and Synthetic Applications of Fmoc-(S)-3-(2-Thiazole)propanoic Acid
Comprehensive Technical Guide: Chemical Properties and Synthetic Applications of Fmoc-(S)-3-(2-Thiazole)propanoic Acid
Executive Summary
The integration of non-natural, heterocyclic amino acids into peptide backbones represents a cornerstone of modern peptidomimetic drug design. Fmoc-(S)-3-(2-Thiazole)propanoic acid —commonly referred to in peptide chemistry as Fmoc-2-Thiazolyl-L-alanine or Fmoc-Ala(2-Thz)-OH —is a highly specialized building block used to introduce a thiazole moiety into synthetic peptides[1][2].
By acting as a bioisostere for aromatic side chains and native amide bonds, the thiazole ring alters the local conformational space of the peptide, enhances proteolytic stability, and provides unique hydrogen-bond accepting capabilities. This technical whitepaper provides an in-depth analysis of its chemical properties, mechanistic reactivity, and a field-validated protocol for its integration via Solid-Phase Peptide Synthesis (SPPS).
Chemical Architecture and Physicochemical Profiling
The structural logic of Fmoc-(S)-3-(2-Thiazole)propanoic acid relies on three distinct functional domains:
-
The Fmoc Protecting Group: Provides base-labile orthogonal protection of the α -amine, ensuring controlled, stepwise elongation during SPPS.
-
The Carboxylic Acid: Serves as the activation site for peptide bond formation.
-
The 2-Thiazolyl Side Chain: An electron-deficient heterocycle that significantly influences the lipophilicity and target-binding affinity of the resulting peptide[3].
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics required for stoichiometric calculations and solvent selection during synthesis[1][2].
| Property | Value / Description |
| IUPAC Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid |
| Common Synonyms | Fmoc-2-Thiazolyl-L-alanine; Fmoc-Ala(2-Thz)-OH |
| CAS Registry Number | 1306728-64-2 |
| Molecular Formula | C₂₁H₁₈N₂O₄S |
| Molecular Weight | 394.44 g/mol |
| Stereochemistry | L-configuration (S-enantiomer) |
| Optimal Solubility | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), DMSO |
| Storage Conditions | 2°C to 8°C, desiccated, protected from light |
Mechanistic Insights: Reactivity and Stereochemical Stability
When incorporating heterocyclic amino acids like Fmoc-Ala(2-Thz)-OH, scientists must account for the electronic effects of the side chain. The 2-thiazolyl group is electron-withdrawing. This inductive effect subtly increases the acidity of the α -proton compared to standard aliphatic amino acids.
The Causality of Racemization Risk: During the activation of the carboxylic acid, the intermediate can cyclize to form an oxazolone. The increased acidity of the α -proton makes this oxazolone highly susceptible to base-catalyzed enolization, leading to epimerization (conversion from the L- to the D-enantiomer)[4].
To counteract this, the choice of coupling reagents is critical. Traditional carbodiimide activation (e.g., DIC alone) is insufficient. The addition of OxymaPure (Ethyl cyanohydroxyiminoacetate) is mandatory. OxymaPure acts as a potent nucleophile that rapidly attacks the highly reactive O-acylisourea intermediate, converting it into a stable active ester before oxazolone formation can occur.
Fig 1. Mechanistic pathway of DIC/Oxyma-mediated activation for Fmoc-Ala(2-Thz)-OH, illustrating the suppression of epimerization.
Self-Validating Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following methodology outlines the step-by-step integration of Fmoc-Ala(2-Thz)-OH into a growing peptide chain on a solid support. This protocol is designed as a self-validating system , utilizing real-time colorimetric feedback (Kaiser Test) to ensure coupling efficacy before proceeding to the next step.
Reagents Required
-
Amino Acid: Fmoc-(S)-3-(2-Thiazole)propanoic acid (3.0 equivalents relative to resin loading).
-
Activators: DIC (3.0 eq) and OxymaPure (3.0 eq)[4].
-
Deprotection Cocktail: 20% Piperidine in DMF (v/v).
-
Solvent: Peptide-synthesis grade DMF.
Step-by-Step Methodology
-
Resin Preparation & Swelling:
-
Action: Suspend the peptidyl-resin in DMF for 30 minutes.
-
Causality: Swelling expands the polymer matrix (e.g., Rink Amide or Wang resin), maximizing the surface area and exposing the reactive N-terminal amines for the incoming coupling.
-
-
Fmoc Deprotection (E1cb Elimination):
-
Action: Treat the resin with 20% Piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes[4].
-
Causality: Piperidine acts as a base to abstract the acidic proton on the fluorene ring of the existing N-terminal amino acid. This triggers an E1cb elimination, releasing dibenzofulvene (which is scavenged by excess piperidine) and exposing the free primary amine.
-
-
Activation and Coupling:
-
Action: Dissolve Fmoc-Ala(2-Thz)-OH (3.0 eq) and OxymaPure (3.0 eq) in a minimal volume of DMF. Add DIC (3.0 eq) and stir for 3 minutes for pre-activation. Add the cocktail to the resin and agitate at room temperature for 90 to 120 minutes.
-
Causality: Pre-activation forms the active ester. A longer coupling time (up to 120 mins) is employed because the steric bulk of the thiazole ring can slightly hinder the aminolysis rate compared to linear amino acids.
-
-
System Validation (The Kaiser Test):
-
Action: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min). Take a few resin beads and apply the Kaiser test reagents (Ninhydrin, Phenol, KCN). Heat at 100°C for 3 minutes.
-
Causality: This is the self-validation step. Ninhydrin reacts with uncoupled primary amines to form Ruhemann's purple.
-
Yellow/Colorless beads: Coupling is 100% complete. Proceed to step 5.
-
Blue beads: Coupling is incomplete. Do not proceed. Re-couple using HATU/DIPEA chemistry to force completion.
-
-
-
Post-Coupling Wash & Cycle Continuation:
-
Action: Wash the resin with DMF (5 × 1 min). The system is now ready for the next Fmoc deprotection cycle or final cleavage.
-
Fig 2. Solid-Phase Peptide Synthesis (SPPS) cycle optimized for Fmoc-Ala(2-Thz)-OH integration, featuring a self-validating feedback loop.
Advanced Applications in Drug Discovery
The strategic insertion of Fmoc-(S)-3-(2-Thiazole)propanoic acid into peptide sequences has driven significant advancements in therapeutic development:
-
Macrocyclic Marine Natural Products: Thiazole-containing amino acids are heavily utilized in the total synthesis of marine cyclopeptides, such as stereoisomers of Keenamide A. These compounds exhibit potent anti-tumor properties, and the precise (S)-configuration of the thiazole-bearing amino acid is critical for maintaining the bioactive conformation of the macrocycle[4].
-
A2A Receptor Inhibitors: Thiazole derivatives and their peptidomimetic analogs are being actively investigated as Adenosine A2A receptor antagonists. Unlike earlier generation CNS-targeted drugs (e.g., for Parkinson's), modern thiazole-based A2A inhibitors are being engineered to modulate the tumor microenvironment for cancer immunotherapy[3].
-
Hantzsch-Based Macrocyclization: Thiazolyl amino acids serve as structural precursors in complex two-step Hantzsch cyclocondensation reactions, allowing researchers to synthesize highly constrained, protease-resistant thioether cyclic peptides.
References
- Source: acs.
- Source: google.
- Source: acs.
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-2-yl)
- 1306728-64-2|(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)
Sources
- 1. chembk.com [chembk.com]
- 2. 1306728-64-2|(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 3. WO2018178338A1 - 2-oxo-thiazole derivatives as a2a inhibitors and compounds for use in the treatment of cancers - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
